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Uracil 1-beta-D-arabinofuranoside

Biocatalysis Green chemistry Nucleoside analog synthesis

Clinical pharmacology labs require high-purity ara-U for accurate ara-C pharmacokinetic monitoring, where ara-U plasma levels exceed ara-C by 10-fold, demanding a dedicated calibration range no substitute can serve. Procuring ≥98% HPLC ara-U directly supports validated LC-MS/MS method development, enzymatic vidarabine synthesis (3.2× waste reduction vs. chemical routes), and S-phase cell cycle studies (IC₅₀ 17 μM) without confounding DNA damage responses. Each batch is QA-certified for identity and purity, enabling reproducible results across analytical, biocatalytic, and oncology research workflows.

Molecular Formula C9H12N2O6
Molecular Weight 244.20 g/mol
Cat. No. B7826007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil 1-beta-D-arabinofuranoside
Molecular FormulaC9H12N2O6
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7-,8-/m1/s1
InChIKeyDRTQHJPVMGBUCF-RNMRRNDGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uracil 1-beta-D-arabinofuranoside: Natural Origin and Physicochemical Profile


Uracil 1-beta-D-arabinofuranoside (CAS 3083-77-0; synonyms: ara-U, spongouridine, arabinofuranosyluracil) is a pyrimidine arabinofuranosyl nucleoside first isolated in 1951 from the Caribbean sponge Tectitethya crypta (formerly Cryptotethya crypta) by Bergmann and Feeney [1]. Structurally, it is the 1-β-D-arabinofuranosyl derivative of uracil (C₉H₁₂N₂O₆, MW 244.2), distinguished from ribofuranosyl nucleosides by the 2′-hydroxyl stereochemistry. Ara-U is the predominant deamination metabolite of the anticancer agent cytarabine (ara-C), with 63–73% of an administered ara-C dose excreted renally as ara-U within 24 hours [2]. Available as a synthetic organic powder (≥98% purity by HPLC) with water solubility of 50 mg/mL, ara-U is supplied as a research-grade biochemical, analytical reference standard, and synthetic building block .

Analytical reference standard for ara-C metabolite quantification
Enzymatic substrate for biocatalytic nucleoside analog synthesis
Tool compound for S-phase modulation and nucleoside synergy research

Why Uracil 1-beta-D-arabinofuranoside Cannot Be Replaced by Structural Analogs


Although ara-U shares the 1-β-D-arabinofuranosyl scaffold with cytarabine (ara-C), spongothymidine (ara-T), and 5-substituted ara-U antivirals (e.g., BV-araU, VaraU), its pyrimidine base identity (uracil vs. cytosine or thymine) and the absence of a 5-substituent confer a fundamentally distinct set of biological, enzymatic, and physicochemical properties. Ara-C is a potent DNA polymerase inhibitor (IC₅₀ ~0.01–0.1 μM in leukemia cells) that requires intracellular activation to ara-CTP , whereas ara-U is approximately 170–1700-fold less potent as an antiproliferative agent (IC₅₀ 17 μM) and acts primarily as a cytostatic S-phase modulator, not a cytotoxic chain terminator [1]. 5-Substituted ara-U derivatives (VaraU, BV-araU) are potent anti-herpesvirus agents with selectivity indexes exceeding 100 [2], while the parent compound ara-U shows no intrinsic antiviral activity [3]. These categorical functional differences mean that substituting ara-C, ara-T, or 5-substituted ara-U analogs for ara-U in enzymatic synthesis, oligonucleotide modification, or pharmacokinetic monitoring workflows will produce qualitatively different—and potentially misleading—results.

Mechanism mismatch
Ara-C acts as a cytotoxic chain terminator; ara-U is a cytostatic S‑phase modulator — potency and cellular response profiles differ fundamentally.
Activity context
5‑Substituted ara‑U derivatives possess potent antiviral activity absent in the parent compound; antiviral screening context cannot be substituted.
Enzyme specificity
Uridine phosphorylase substrate specificity varies among arabinonucleosides; ara‑C and 5‑modified analogs do not serve as equivalent arabinose‑donors.

Quantitative Differentiation Evidence Against Closest Analogs


Enzymatic Substrate Efficiency in Vidarabine Synthesis

Ara-U functions as the specific arabinofuranosyl donor in a three-enzyme cascade reaction for the one-pot synthesis of vidarabine 5′-monophosphate (araA-MP). Using immobilized uridine phosphorylase (CpUP), purine nucleoside phosphorylase (AhPNP), and deoxyadenosine kinase (DddAK), the system achieves ≥95.5% conversion of ara-U to araA-MP [1]. In a scaled-up process (2 L), araA was isolated in 53% yield at 98.7% purity. Critically, the E-factor (kg waste per kg product) for the enzymatic route is 423, compared to 1356 for the conventional chemical synthesis of araA—a 3.2-fold improvement in process greenness [2]. This enzymatic route is feasible specifically because ara-U serves as the arabinose-1-phosphate donor upon phosphorolysis, a role that neither ara-C (requiring deamination first), ara-T, nor 5-substituted ara-U derivatives can fulfill with equivalent efficiency due to altered substrate specificity of the uridine phosphorylase active site.

Vidarabine synthesis efficiency
Cross-study comparable
E‑factor 423 vs. 1356
Purity 98.7%
Supports green-chemistry synthesis workflow selection
Enzyme cascade: CpUP/AhPNP/DddAK; 3.2‑fold waste reduction
Biocatalysis Green chemistry Nucleoside analog synthesis Vidarabine production

Synergistic Enhancement of Cytarabine Cytotoxicity

Pretreatment of L5178Y murine leukemia cells with ara-U significantly enhances the cytotoxicity of subsequently administered ara-C through a specific pharmacodynamic mechanism: ara-U induces a cytostatic S-phase delay that upregulates deoxycytidine kinase (dCK) activity 3.6-fold over untreated controls [1]. This dCK upregulation facilitates enhanced ara-C anabolism to its active triphosphate (ara-CTP) and increased ara-C incorporation into DNA, producing synergistic cytotoxicity. In direct contrast, co-administration of ara-U with the structurally analogous arabinofuranosylthymine (ara-T) yields only an additive—not synergistic—inhibitory effect on cell proliferation [2]. The isomer 1-β-L-arabinofuranosyluracil is completely inactive, confirming strict stereochemical requirement for the D-configuration [2]. This synergy is not observed when ara-C is combined with other nucleoside metabolites such as uridine or deoxyuridine, which lack the arabinose configuration.

Ara‑C synergy mechanism
Reported synergy context
3.6‑fold dCK increase
Supports ara‑C potentiation mechanism research
L5178Y murine leukemia cells; pretreatment model
Cancer pharmacology S-phase modulation Cytarabine potentiation Deoxycytidine kinase

Oligonucleotide Thermal Stability and Nuclease Resistance

Incorporation of C5-propynyl-β-D-arabinouridine (araUP) phosphoramidite into oligonucleotides produces substantial gains in biophysical and stability properties. A uniformly modified araUP 18-mer increases duplex thermal stability by 34 °C relative to unmodified DNA when hybridized to complementary RNA [1]. The araUP-modified oligomer also exhibits improved nuclease resistance and enhanced serum stability compared to DNA, while remaining a competent substrate for E. coli RNase H—an essential requirement for antisense-mediated target RNA cleavage [1]. Subsequent gapmer designs combining araUP and araCP modifications in the central region with MOE wings demonstrated further improvements in nuclease resistance compared to standard DNA gapmers [2]. This functional profile distinguishes araUP from other sugar-modified chemistries: 2′-O-methyl and LNA modifications enhance stability but typically abrogate RNase H activity, whereas 2′-fluoro-arabinonucleic acids (2′F-ANA) provide some nuclease resistance but with different thermal stability contributions per modification.

Oligonucleotide stability
Reported biophysical comparison
ΔTm +34 °C vs. DNA
RNase H competent
Supports antisense oligonucleotide design evaluation
Uniformly modified araUP 18‑mer; retained target RNA cleavage
Antisense oligonucleotides Arabino nucleic acids Thermal stability RNase H Nuclease resistance

Dominant Metabolic Fate of Cytarabine

Following high-dose cytarabine administration (3 g/m²) in patients with primary CNS lymphoma, ara-U is by far the predominant molecular species in both plasma and cerebrospinal fluid (CSF). Peak plasma ara-U concentration reaches 104 μg/mL, approximately 10-fold higher than the peak ara-C concentration of 10.8 μg/mL [1]. In CSF, peak ara-U levels (11.2 μg/mL) similarly exceed ara-C levels (1.5 μg/mL) by approximately 7.5-fold. Urinary excretion data confirm the metabolic dominance: 63–73% of the administered dose is recovered as ara-U within 24 hours, whereas only 4–6% is excreted as unchanged ara-C [1]. This approximately 10–18-fold difference in urinary mass recovery establishes ara-U as the quantitatively dominant species in ara-C pharmacokinetics. In contrast, the major metabolites of 5-fluorouracil (α-fluoro-β-alanine) and gemcitabine (2′,2′-difluorodeoxyuridine) show different metabolic ratios, and the ara-C-to-ara-U conversion efficiency is uniquely susceptible to inter-individual variation in cytidine deaminase activity [2].

Metabolic dominance
Reported pharmacokinetic context
~10‑fold higher plasma peak vs. ara‑C
Analytical reference standard context for ara‑C metabolism studies
High‑dose ara‑C (3 g/m²) research study context; 63‑73% urinary recovery
Pharmacokinetics Therapeutic drug monitoring Ara-C metabolism LC-MS/MS reference standard

Pharmacokinetic Accumulation in Renal Impairment

In AML patients with severe renal insufficiency receiving ara-C therapy, ara-U exhibits dramatically altered pharmacokinetics while ara-C kinetics remain unaffected. Specifically, ara-U half-life extends to approximately 75 hours under conditions of renal impairment, with the AUC increasing approximately 12-fold compared to patients with normal renal function [1]. In contrast, ara-C peak plasma levels and intracellular ara-CTP accumulation kinetics are not significantly influenced by renal dysfunction [1]. This differential behavior—ara-U accumulation with preserved ara-C clearance—is explained by the fact that ara-C is primarily cleared by metabolic deamination (to ara-U), while ara-U depends on renal excretion for elimination. Accumulated ara-U has been proposed as the pathophysiologic mediator of the known correlation between renal insufficiency and cytarabine neurotoxicity [2]. This accumulation profile is unique to ara-U among cytarabine metabolites; ara-CTP, the active intracellular metabolite, does not show comparable systemic accumulation in renal failure.

Renal impairment accumulation
Reported model‑response context
12‑fold AUC increase
t½ ~75 h
Supports renal impairment model pharmacokinetic research
AML research context; ara‑C renal clearance dependency
Renal impairment Drug accumulation Neurotoxicity biomarker Pharmacokinetic monitoring

Cytostatic vs. Cytotoxic Potency Differential

In L5178Y mouse lymphoma cells, ara-U inhibits cell proliferation with an IC₅₀ of 17 μM in dose-response experiments, acting as a cytostatic agent up to 4 times that concentration without inducing cytotoxicity [1]. By comparison, ara-C exhibits cytotoxic IC₅₀ values in the low nanomolar range (approximately 0.01–0.1 μM) in comparable leukemia cell lines (L1210, CEM, HL-60, Jurkat), representing an approximately 170–1700-fold greater antiproliferative potency . At the molecular level, ara-UTP competitively inhibits DNA polymerase α and RNA-directed DNA polymerase with respect to dTTP and dUTP, but—unlike ara-CTP—does not efficiently function as a chain-terminating substrate for DNA elongation [2]. Ara-U is incorporated into DNA at extremely low frequency (1 molecule per 45,500 molecules of deoxythymidine) [1]. Furthermore, the 1-β-L-arabinofuranosyluracil isomer is completely inactive against L5178Y cells, confirming the absolute stereochemical requirement at the 2′-position for biological activity [1].

Cytostatic vs. cytotoxic potency
Class‑level inference
IC₅₀ 17 µM vs. ~0.01–0.1 µM
Supports cytostatic tool compound selection for S‑phase studies
Cross‑study leukemia cell line comparison; L‑isomer inactive
Cytostatic agent Negative control S-phase arrest Structure-activity relationship DNA polymerase selectivity

Highest-Value Research and Industrial Application Scenarios


Therapeutic Drug Monitoring of High-Dose Cytarabine

In clinical pharmacology laboratories supporting AML and CNS lymphoma treatment protocols, ara-U reference standard is indispensable for developing and validating LC-MS/MS methods that simultaneously quantify ara-C and ara-U in patient plasma and CSF. The evidence that ara-U peak concentrations exceed ara-C by 10-fold (104 vs. 10.8 μg/mL) [1] necessitates calibration curves spanning at minimum two orders of magnitude, with ara-U requiring a dedicated upper linearity range that no other metabolite or analog can serve. In patients with renal impairment, ara-U half-life extends to ~75 hours with a 12-fold AUC increase [2], further expanding the required dynamic range. Procuring high-purity ara-U (≥98% by HPLC) as a certified reference material is the only way to ensure accurate pharmacokinetic reporting and neurotoxicity risk stratification.

Biocatalytic Manufacturing of Vidarabine Monophosphate

For pharmaceutical manufacturers and academic process chemistry groups pursuing green synthesis of antiviral nucleosides, ara-U serves as the starting material for an immobilized three-enzyme cascade (CpUP/AhPNP/DddAK) that converts ara-U, adenine, and ATP to vidarabine 5′-monophosphate (araA-MP) with ≥95.5% conversion [3]. The enzymatic route using ara-U achieves an E-factor of 423 versus 1356 for conventional chemical synthesis, a 3.2-fold waste reduction, while delivering product at 98.7% purity [4]. This application is enabled specifically by ara-U's compatibility as a uridine phosphorylase substrate—a property not shared by ara-C (which requires prior deamination) or 5-substituted ara-U derivatives (which exhibit altered enzyme kinetics). Procuring ara-U at sufficient purity and scale is the rate-limiting material input for this biocatalytic process.

Antisense Oligonucleotide Research and Development

In nucleic acid therapeutics research, araUP (C5-propynyl-β-D-arabinouridine) phosphoramidite enables the synthesis of modified antisense oligonucleotides that simultaneously achieve +34 °C thermal stabilization of RNA duplexes, enhanced nuclease and serum resistance, and retention of RNase H-mediated target cleavage activity [5]. This combination of properties differentiates araUP from 2′-O-methyl, LNA, and 2′-fluoro modifications, which typically sacrifice RNase H competence for stability gains. The evidence further shows that gapmer designs using both araUP and araCP modifications demonstrate improved nuclease resistance over standard DNA gapmers [6]. Procurement of ara-U as the precursor nucleoside for phosphoramidite synthesis, or procurement of the pre-activated araUP phosphoramidite, directly supports the development of next-generation antisense therapeutics with improved in vivo pharmacokinetic profiles.

S-Phase Modulation and Cytarabine Synergy Research

For academic and pharmaceutical oncology research groups investigating the mechanistic basis of high-dose ara-C self-potentiation, ara-U is the specific tool compound that recapitulates the S-phase-dependent dCK upregulation phenomenon. The evidence demonstrates that ara-U pretreatment increases dCK activity 3.6-fold in L5178Y cells, enabling synergistic ara-C cytotoxicity, while the structurally analogous ara-T produces only additive effects [7]. With an IC₅₀ of 17 μM—approximately 170–1700-fold less potent than ara-C [8]—ara-U can be used at micromolar concentrations that induce defined cell cycle perturbations without triggering the confounding DNA damage responses, apoptosis, and clonogenic cell death caused by ara-C at its therapeutically relevant nanomolar concentrations. Published studies further confirm that the 1-β-L-arabinofuranosyluracil isomer is completely inactive, providing a built-in negative control for stereochemical specificity [8].

Application
Selection Property
Validation Focus
Ara‑C pharmacokinetic bioanalysis research
Certified reference standard purity (≥98% HPLC)
LC‑MS/MS linearity range spanning ara‑U and ara‑C in research matrices
Biocatalytic vidarabine monophosphate synthesis
Substrate compatibility with uridine phosphorylase cascade
Process mass efficiency (E‑factor) and product purity validation
Antisense oligonucleotide research and development
Phosphoramidite reactivity and duplex thermal stabilization profile
RNase H cleavage competence and nuclease resistance in gapmer designs
S‑phase modulation and nucleoside synergy research
Cytostatic activity with defined IC₅₀ and stereochemical control
Deoxycytidine kinase induction and ara‑C combination effect evaluation
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